molecular formula C19H26F2N2O3 B5509367 9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Katalognummer B5509367
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: ZWNNNXVPLZBRLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is part of a broader class of compounds known as 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which have been prepared for antihypertensive screening. These compounds demonstrate significant biological activity, with variations in substituents affecting their potency (Clark et al., 1983).

Synthesis Analysis

The synthesis of related spirolactam derivatives, including those with hydroxyethyl groups, often involves multi-step routes. For example, a four-step route has been described for the synthesis of a related compound, 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5] undecane, showcasing the complexity and efficiency of these synthetic pathways (Pardhasaradhi et al., 1998).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by their spirocyclic nature, incorporating nitrogen atoms within the framework. This structure has been explored for its potential in various chemical and pharmacological applications, with modifications leading to diverse biological activities (Blanco‐Ania et al., 2017).

Chemical Reactions and Properties

Diazaspiro compounds undergo a variety of chemical reactions, influenced by their unique molecular framework. The presence of nitrogen atoms and the spirocyclic structure allows for reactions such as aminomethylation, which has been utilized to synthesize novel derivatives with potential biological activity (Khrustaleva et al., 2017).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystallinity, are crucial for their application in medicinal chemistry. These properties are often determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and crystallography to understand the compound's behavior in different environments (Zeng et al., 2021).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

The compound has been prepared and screened for antihypertensive activity in the spontaneously hypertensive rat (SHR) model. The parent compound, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, demonstrated potent antihypertensive effects, primarily due to peripheral alpha 1-adrenoceptor blockade. This suggests potential applications of similar compounds in managing hypertension (Clark et al., 1983).

Synthesis and Bioactivity of Derivatives

The aminomethylation of Guareschi imides led to the synthesis of 7-substituted 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives, indicating a pathway for creating bioactive compounds with potential therapeutic applications (Khrustaleva et al., 2017).

Catalytic Synthesis Innovations

A one-pot, multi-component reaction catalyzed by Et3N facilitated the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. This methodological advancement could simplify the synthesis of complex spirocyclic compounds for various scientific applications (Li et al., 2014).

Therapeutic Potentials

1,9-Diazaspiro[5.5]undecanes have been reviewed for their biological activity, demonstrating potential for treating a variety of disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This wide range of bioactivity underscores the compound's versatility in therapeutic applications (Blanco‐Ania et al., 2017).

Microwave-assisted Synthesis

The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes using a direct annulation approach has been reported. This technique could facilitate the rapid and efficient synthesis of diazaspirocycles for research and development purposes (Macleod et al., 2006).

Eigenschaften

IUPAC Name

9-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O3/c20-18(21)26-16-3-1-15(2-4-16)13-22-9-7-19(8-10-22)6-5-17(25)23(14-19)11-12-24/h1-4,18,24H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNNNXVPLZBRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=C(C=C3)OC(F)F)CN(C1=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.